![molecular formula C18H19N3O2S B2950018 5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 722464-29-1](/img/structure/B2950018.png)
5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications. This compound is a thiol-containing triazole that has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting key enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of this compound. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the immune response. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol in lab experiments is its potent biological activity. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal concentration and exposure time for this compound in different experimental settings.
Orientations Futures
There are several future directions for the research on 5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol. First, additional studies are needed to elucidate the mechanism of action of this compound at the molecular level. Second, further research is needed to explore the potential applications of this compound in drug discovery and medicinal chemistry. Third, future studies should investigate the potential side effects and toxicity of this compound in different experimental settings. Finally, additional research is needed to optimize the synthesis method of this compound and develop more efficient and cost-effective methods for its production.
Conclusion
This compound is a chemical compound that has shown promising results in various scientific research applications. This compound exhibits potent antifungal, antibacterial, and anticancer activities, making it a valuable tool for drug discovery and medicinal chemistry. However, further studies are needed to fully understand the mechanism of action of this compound and optimize its use in different experimental settings. Overall, this compound is a compound with great potential for future scientific research.
Méthodes De Synthèse
The synthesis of 5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol involves a multi-step process that includes the use of various reagents and catalysts. The synthesis method has been described in detail in several scientific publications, and the compound has been synthesized using both conventional and microwave-assisted methods.
Applications De Recherche Scientifique
5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biological studies. This compound has been shown to exhibit potent antifungal, antibacterial, and anticancer activities, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
4-(2-methoxyethyl)-3-[(2-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-22-12-11-21-17(19-20-18(21)24)13-23-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZXGECOQLQMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)COC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

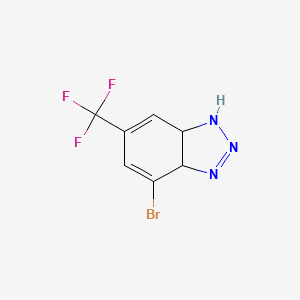

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
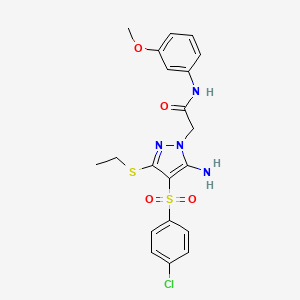
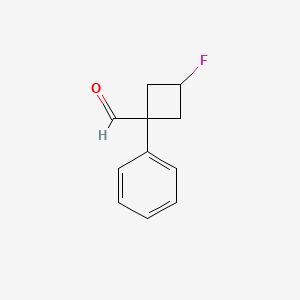
![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)
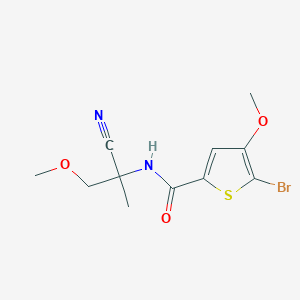
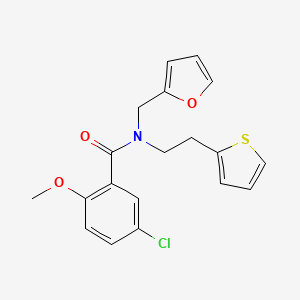
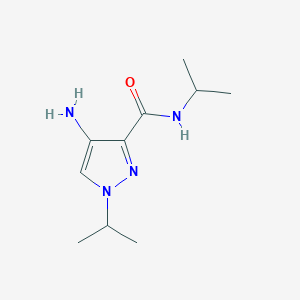
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)
![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)
![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2949955.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/no-structure.png)